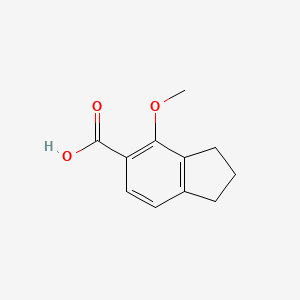
4-Methoxy-indan-5-carboxylic acid
Overview
Description
Chemical Reactions Analysis
Carboxylic acids, such as 4-Methoxy-indan-5-carboxylic acid, can undergo a variety of reactions. They can form ionic salts when reacting with bases . They can also undergo substitution reactions where the hydroxyl group of a carboxylic acid is replaced by another nucleophilic group .Scientific Research Applications
Photocleavage Efficiency and Chemical Synthesis
- Photolysis of Photolabile Precursors : Studies have demonstrated that aromatic substituents such as the 4-methoxy group can significantly enhance the efficiency of photolysis in compounds like 1-acyl-7-nitroindolines. This improvement in photolysis efficiency has practical implications in the release of neuroactive amino acids and could potentially extend to the photolytic behavior of 4-Methoxy-indan-5-carboxylic acid derivatives (Papageorgiou & Corrie, 2000).
Corrosion Inhibition
- Corrosion Control in Industrial Materials : The inhibitory effects of compounds related to 4-Methoxy-indan-5-carboxylic acid, such as 4-MAT, on mild steel corrosion in acidic environments highlight their utility in protecting industrial materials. These findings suggest that derivatives of 4-Methoxy-indan-5-carboxylic acid could also serve as effective corrosion inhibitors, offering potential applications in materials science and engineering (Bentiss et al., 2009).
Organic Synthesis and Catalysis
- Synthetic and Catalytic Applications : The facilitation of specific chemical transformations by 4-Methoxy-indan-5-carboxylic acid derivatives could be anticipated, given the documented efficacy of related compounds in catalyzing the synthesis of complex molecules and enhancing reaction efficiencies. For instance, the conversion of carboxylic acids into esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate showcases the potential utility of methoxy-substituted compounds in organic synthesis (Shah et al., 2014).
Environmental and Green Chemistry
- Degradation and Wastewater Treatment : Research on the electrochemical reduction and oxidation of bromophenols suggests potential pathways for the environmental degradation of aromatic compounds, including those related to 4-Methoxy-indan-5-carboxylic acid. This opens up possibilities for the compound's involvement in water treatment and pollution mitigation strategies (Xu et al., 2018).
Polymer Science and Biodegradable Materials
- Polymerization Processes : The synthesis and polymerization of O-carboxyanhydrides derived from related compounds offer insights into the development of biodegradable polymers. This suggests that 4-Methoxy-indan-5-carboxylic acid could play a role in the creation of environmentally friendly materials, contributing to the field of sustainable polymer science (Pounder et al., 2011).
properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKOGZNQDZLMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-indan-5-carboxylic acid | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)
![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

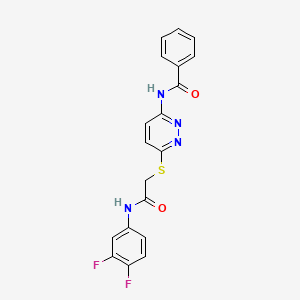
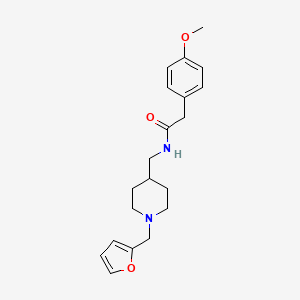
![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)
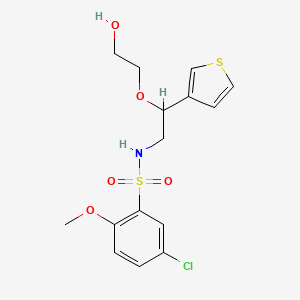
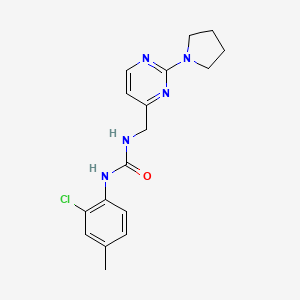


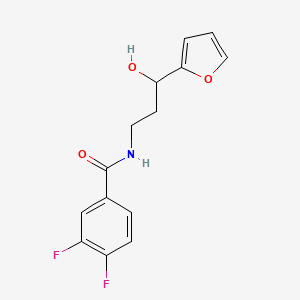
![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)
